Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate
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Overview
Description
Methyl 3,6-dioxobicyclo[321]octane-1-carboxylate is a bicyclic compound with a unique structure that includes two oxygen atoms and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate typically involves the cycloaddition of suitable precursors. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde with appropriate reagents to form the bicyclic structure . The reaction conditions often include the use of strong Lewis acids such as antimony pentafluoride or antimony pentachloride as initiators .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carbonyl groups, while reduction can result in the formation of alcohols .
Scientific Research Applications
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved in its reactions include cycloaddition and rearrangement processes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but includes a nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another similar compound with a nitrogen atom in the bicyclic ring.
Uniqueness
Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate is unique due to its specific arrangement of oxygen atoms and the presence of a carboxylate group. This structure imparts distinct chemical properties and reactivity compared to other bicyclic compounds .
Properties
CAS No. |
87994-99-8 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-14-9(13)10-3-6(8(12)5-10)2-7(11)4-10/h6H,2-5H2,1H3 |
InChI Key |
YCVWUFJPTHKKPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(CC(=O)C1)C(=O)C2 |
Origin of Product |
United States |
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